Isoform Selectivity vs. SP600125
JNK3 inhibitor-7 demonstrates meaningful isoform selectivity over JNK1 and JNK2, a critical differentiation from the widely used pan-JNK tool compound SP600125. In direct biochemical assays, JNK3 inhibitor-7 exhibits IC50 values of 53 nM (JNK3), 973 nM (JNK2), and 1039 nM (JNK1), yielding a selectivity ratio of approximately 18.4-fold for JNK3 over JNK1 . In contrast, SP600125 inhibits JNK1, JNK2, and JNK3 with IC50 values of 40 nM, 40 nM, and 90 nM respectively, providing less than 2.3-fold selectivity for any isoform [1]. This quantitative difference translates to experimental clarity: at concentrations that fully engage JNK3, SP600125 would simultaneously inhibit JNK1 and JNK2, whereas JNK3 inhibitor-7 permits isoform-specific interrogation.
18.4-fold selectivity
Oral bioavailability, BBB+
CNS properties not fully characterized
| Evidence Dimension | JNK isoform selectivity (IC50 ratio JNK1/JNK3) |
|---|---|
| Target Compound Data | JNK3 IC50 = 53 nM; JNK1 IC50 = 1039 nM |
| Comparator Or Baseline | SP600125: JNK3 IC50 = 90 nM; JNK1 IC50 = 40 nM |
| Quantified Difference | Selectivity ratio (JNK1/JNK3): 18.4-fold for JNK3 inhibitor-7 vs 0.44-fold for SP600125 |
| Conditions | In vitro kinase inhibition assay; recombinant human JNK1/JNK2/JNK3 enzymes |
Why This Matters
Researchers studying JNK3-specific contributions to neurodegeneration require isoform selectivity to avoid confounding effects from JNK1/JNK2 inhibition; procurement of a pan-inhibitor compromises experimental interpretation.
- [1] Bennett BL, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci U S A. 2001;98(24):13681-13686. IC50 values: JNK1=40 nM, JNK2=40 nM, JNK3=90 nM. View Source
